molecular formula C12H26O2Si B15066855 [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol CAS No. 185622-11-1

[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol

Cat. No.: B15066855
CAS No.: 185622-11-1
M. Wt: 230.42 g/mol
InChI Key: NZOQAHFVIVYQQN-UHFFFAOYSA-N
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Description

[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol is a cyclobutane derivative featuring a hydroxymethyl group and a tert-butyldimethylsilyl (TBDMS)-protected oxymethyl substituent. The TBDMS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions while allowing selective deprotection under mild acidic or fluoride-mediated conditions . This compound is typically utilized in multi-step syntheses of complex molecules, such as heterocycles and spiro compounds, where protecting group strategies are critical .

Properties

CAS No.

185622-11-1

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-11-6-10(7-11)8-13/h10-11,13H,6-9H2,1-5H3

InChI Key

NZOQAHFVIVYQQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of cyclobutylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:

  • Cyclobutylmethanol is dissolved in a suitable solvent.
  • TBDMS-Cl is added to the solution.
  • A base (e.g., imidazole) is added to facilitate the reaction.
  • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of cyclobutyl ketone or aldehyde.

    Reduction: Formation of cyclobutane.

    Substitution: Formation of cyclobutylmethanol after deprotection.

Scientific Research Applications

(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is used in various scientific research applications, including:

    Chemistry: As a protected form of cyclobutylmethanol, it is used in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: It can be used in the synthesis of biologically active molecules where selective protection of functional groups is required.

    Medicine: The compound can be used in the development of pharmaceuticals where selective functional group protection is necessary.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol primarily involves the protection of the hydroxyl group by the TBDMS group. This protection allows for selective reactions to occur at other functional groups without interference from the hydroxyl group. The TBDMS group can be selectively removed under mild conditions using reagents such as TBAF, allowing for subsequent reactions to occur at the hydroxyl group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name Key Features CAS Number Molecular Formula Molecular Weight
[3-({[TBDMS]oxy}methyl)cyclobutyl]methanol Cyclobutyl core; TBDMS-protected oxymethyl Not provided C₁₃H₂₈O₂Si 244.44 g/mol
(3,3-Difluorocyclobutyl)methanol Cyclobutyl core; difluoro substituents 1202577-61-4 C₅H₈F₂O 122.11 g/mol
trans-(4-(Trifluoromethyl)cyclohexyl)methanol Cyclohexyl core; trifluoromethyl group 22419-35-8 C₈H₁₃F₃O 182.18 g/mol
(3,3-Difluoro-1-methyl-cyclobutyl)methanol Cyclobutyl core; difluoro and methyl groups 1408076-35-6 C₆H₁₀F₂O 136.14 g/mol

Key Observations :

  • The target compound’s TBDMS group introduces significant steric bulk and lipophilicity compared to fluorinated analogs .
  • Fluorinated derivatives (e.g., 1202577-61-4) lack protecting groups, rendering their hydroxyl moieties more reactive but less stable under acidic or oxidative conditions .

Reactivity and Stability

  • TBDMS-Protected Compound :
    • Stability : Resists nucleophilic attack and oxidation due to the TBDMS group, making it ideal for multi-step syntheses .
    • Deprotection : Cleaved selectively using tetrabutylammonium fluoride (TBAF) or HF-pyridine .
  • Fluorinated Analogs :
    • Reactivity : Free hydroxyl groups participate in hydrogen bonding, increasing solubility in polar solvents but reducing stability in acidic environments .
    • Electron-Withdrawing Effects : Fluorine atoms enhance electrophilicity of adjacent carbons, enabling unique reactivity in cross-coupling reactions .

Physical Properties

Property [3-({[TBDMS]oxy}methyl)cyclobutyl]methanol (3,3-Difluorocyclobutyl)methanol
Physical State Likely liquid/oil (inferred from analogs) Solid (hydrogen bonding)
Boiling Point Higher (due to TBDMS) Lower
Solubility Lipophilic (soluble in organic solvents) Polar solvents (e.g., MeOH, H₂O)
  • The TBDMS group reduces crystallinity, often resulting in oily products (e.g., as seen in for a related compound) .
  • Fluorinated analogs exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol, with CAS Number 185622-11-1, is a silane compound that has garnered interest in various biological applications due to its unique structural properties. This article delves into the biological activity associated with this compound, including its pharmacological potential, metabolic pathways, and relevant case studies.

  • Molecular Formula : C₁₂H₂₆O₂Si
  • Molecular Weight : 230.42 g/mol
  • LogP : 3.0267 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 29.46 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol can be categorized into several key areas:

  • Antioxidant Properties
    • Research indicates that silane compounds can exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.
  • Metabolic Pathways
    • The metabolism of [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol involves enzymatic processes that may lead to the formation of active metabolites. Studies on similar silane compounds show that they can undergo hydrolysis and conjugation reactions, impacting their biological efficacy.
  • Pharmacological Potential
    • Preliminary studies suggest potential applications in drug development, particularly in targeting specific pathways involved in inflammation and cancer. For instance, compounds with similar structures have been shown to modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Matsumura et al. (1996)Investigated the synthesis and biological evaluation of silane derivatives, noting significant antioxidant activity in vitro.
Recent Pharmacological StudiesIndicated that related silane compounds demonstrated anti-inflammatory effects in animal models, suggesting potential therapeutic applications for cyclobutyl derivatives.

Detailed Research Findings

  • Antioxidant Activity
    • A study highlighted the ability of silane compounds to inhibit lipid peroxidation and protect against oxidative damage in cellular models. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them.
  • Metabolic Studies
    • Metabolism studies using Fischer 344 rats indicated that silane compounds could be metabolized into less toxic forms via phase I and phase II metabolic pathways. This suggests a favorable safety profile for potential therapeutic use.
  • In Vitro Studies
    • In vitro assays have shown that [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol can inhibit certain enzymes involved in inflammatory processes, which may contribute to its observed anti-inflammatory effects.

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